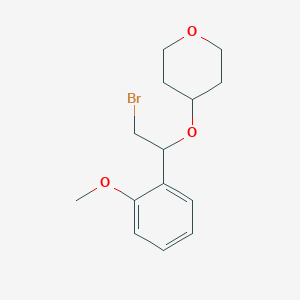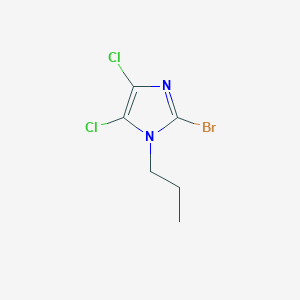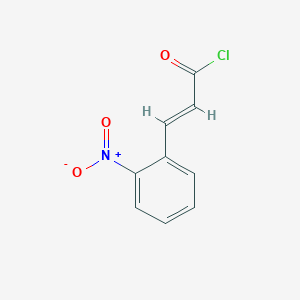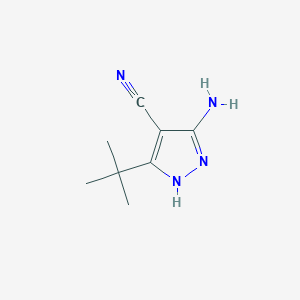
4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran
Overview
Description
The compound "4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran" is a chemical entity that appears to be related to various research efforts in the synthesis of pyran derivatives, which are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss several related compounds and their synthesis, which can offer insights into the methods that might be applicable to the compound .
Synthesis Analysis
The synthesis of pyran derivatives often involves multi-component reactions, as seen in the novel 4H-pyran derivative with amino and nitrile functionalities synthesized from meta-bromobenzaldehyde, malononitrile, and 2-(methacryloyloxy)ethyl 3-oxobutanoate . Similarly, ethyl β-methoxycrotonate reacts with substituted carbonyl compounds to yield 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, which can further react to form pyrazoles . These methods may be relevant to the synthesis of the compound of interest, suggesting that brominated precursors and multi-component reactions are key strategies in the synthesis of such molecules.
Molecular Structure Analysis
The structure of pyran derivatives is often confirmed using spectroscopic methods such as infrared, proton and carbon nuclear magnetic resonance, and two-dimensional HSQC and HMBC spectral techniques . These methods provide detailed information about the molecular framework and the position of substituents on the pyran ring, which is crucial for understanding the chemical behavior and potential applications of the compound.
Chemical Reactions Analysis
Pyran derivatives can undergo various chemical reactions, including cycloadditions, esterifications, and amidations, as demonstrated in the synthesis of a CCR5 antagonist . The reactivity of the brominated precursors is also explored, leading to the formation of pyrazoles and their derivatives through cyclocondensation, substitution, and reduction reactions . These reactions highlight the versatility of pyran derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, methoxy, and amino groups can significantly alter these properties. For instance, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity in subsequent chemical reactions . The papers do not provide specific data on the physical and chemical properties of "4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran," but the methods used to characterize related compounds can be applied to determine these properties.
Scientific Research Applications
Synthesis and Derivatives
Synthesis of p-aminobenzoic acid diamides : Utilization of similar compounds for acylation of various amines, resulting in corresponding diamides, indicating potential applications in organic synthesis and chemical manufacturing (Agekyan & Mkryan, 2015).
Methyl 2,3-anhydro-4-deoxy-6-O-methyl-α-DL-lyxo-hexopyranoside Synthesis : Demonstrates the compound's use in synthesizing structurally complex molecules, potentially useful in pharmaceuticals and organic chemistry (Sweet & Brown, 1968).
Synthesis of CCR5 Antagonist : Outlines the practical method of synthesizing an orally active CCR5 antagonist, highlighting its role in the pharmaceutical synthesis process (Ikemoto et al., 2005).
Diversity-Oriented Synthesis : Part of a library of structurally diverse compounds for screening against various biological targets, indicating its potential in drug discovery and development (Zaware et al., 2011).
Applications in Chemical Reactions
Hetero-Diels-Alder Additions : Involved in cycloadditions and transformations leading to various derivatives, essential for organic synthesis and material science (Zhuo et al., 1995).
Corrosion Inhibition Studies : Used in studying corrosion mitigation, indicating applications in materials science and industrial applications (Saranya et al., 2020).
Gas-phase Pyrolysis Kinetics : Studies in static systems for understanding reaction mechanisms, highlighting its use in physical chemistry and reaction engineering (Álvarez-Aular et al., 2018).
Biological and Pharmaceutical Research
Antibacterial Activity of Novel Derivatives : Research into its derivatives' antibacterial properties, indicating potential pharmaceutical and medical applications (Aghekyan et al., 2020).
Anti-Diabetic Activity : Synthesis and evaluation of derivatives for anti-diabetic activity, emphasizing its relevance in drug development for chronic diseases (Vaddiraju et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-[2-bromo-1-(2-methoxyphenyl)ethoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URENTZAFECEONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)




![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)


![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)